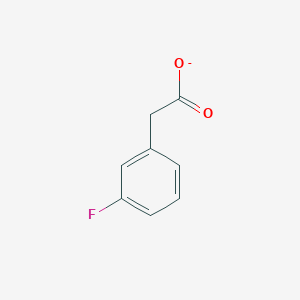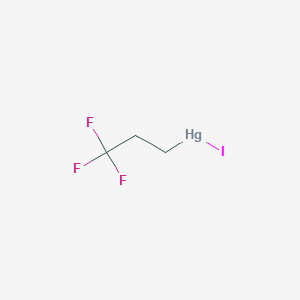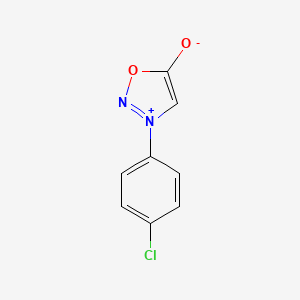![molecular formula C9H5BrCl2O B14748551 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene CAS No. 774-77-6](/img/structure/B14748551.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar in structure but lacks the dichlorobenzene moiety.
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-methylbenzene: Similar structure with a methyl group instead of chlorine atoms.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of the dichlorobenzene moiety.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
774-77-6 |
|---|---|
Molecular Formula |
C9H5BrCl2O |
Molecular Weight |
279.94 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H5BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,5H2 |
InChI Key |
QDIDTZRXIZYYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
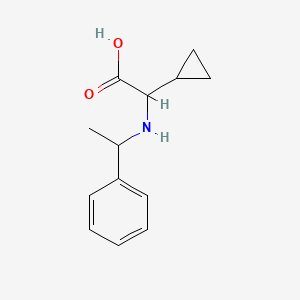
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
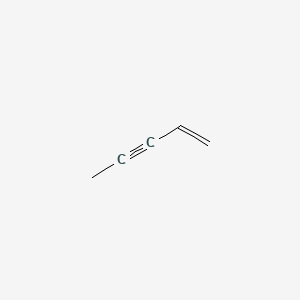
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)


